N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, which is known for its biological activity, and a dimethoxyphenyl group, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with a benzothiazole derivative under specific conditions. The reaction may require the use of catalysts such as dimethylaminopyridine (DMAP) and solvents like dichloromethane. The process involves cooling the reaction mixture to 0°C, adding reagents under nitrogen protection, and then allowing the reaction to proceed at room temperature for an extended period .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a simpler structure with fewer functional groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: The compound’s potential therapeutic properties could be explored for drug development.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action for N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The dimethoxyphenyl group may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl group but lacks the benzothiazole ring, resulting in different chemical properties and biological activities.
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound has a similar structure but includes an isobutylphenyl group, which can alter its reactivity and applications.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is unique due to the combination of the benzothiazole ring and the dimethoxyphenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-25-16-8-7-14(13-17(16)26-2)9-11-21-19(23)10-12-22-15-5-3-4-6-18(15)27-20(22)24/h3-8,13H,9-12H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJWRBMITXOPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3SC2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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